2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Description
2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a useful research compound. Its molecular formula is C19H17BrN2OS and its molecular weight is 401.32. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Research on related compounds, such as "2-Fluoro-4-bromobiphenyl" and various benzothiazole and benzamide derivatives, often focuses on developing practical synthesis methods and understanding their chemical properties. For example, Qiu et al. (2009) reported a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, highlighting challenges and solutions in synthesizing such compounds efficiently and safely (Qiu et al., 2009).
Pharmacological Applications
Exploration of benzothiazole and benzamide derivatives in drug design and pharmacology is a significant area of research. Compounds within this chemical space have been investigated for their potential in treating diseases and understanding biological mechanisms. For instance, the study on the biological functions and structural biology of Plasmodium falciparum autophagy-related proteins identified 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide as a potent inhibitor, showcasing the role of such compounds in developing new antimalarial drugs (Usman et al., 2023).
Properties
IUPAC Name |
2-bromo-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c1-13-6-8-14(9-7-13)19-22-15(12-24-19)10-11-21-18(23)16-4-2-3-5-17(16)20/h2-9,12H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIFPQXFDUVXBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.